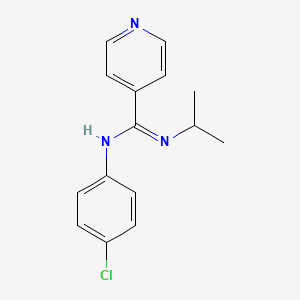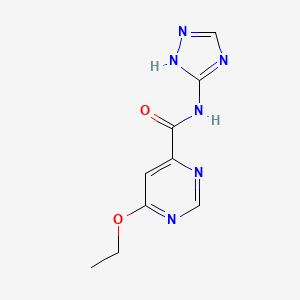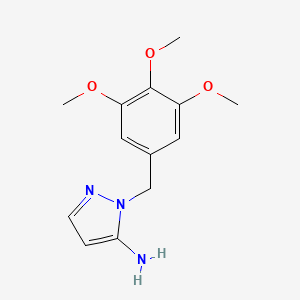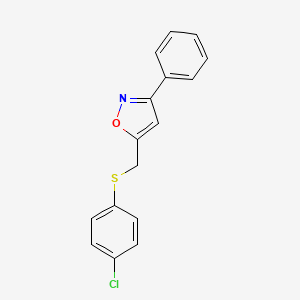
N-(4-clorofenil)-N'-isopropil-4-piridinocarboximida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed using techniques like UV-Vis, IR, and NMR spectroscopy .Mecanismo De Acción
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as pyraclostrobin and chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp) or blocking electron transfer within the respiratory chain . This disruption leads to a severe disturbance in important cellular biochemical processes, resulting in cellular death and ultimately organism mortality .
Biochemical Pathways
Similar compounds like pyraclostrobin act through inhibition of mitochondrial respiration . This action blocks the electron transfer within the respiratory chain, severely disrupting important cellular biochemical processes .
Result of Action
Similar compounds like pyraclostrobin and chlorfenapyr cause cellular death, leading to organism mortality .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CCPI is its selectivity towards PARP inhibition. This selectivity makes it a promising candidate for cancer therapy, as it targets cancer cells while sparing normal cells. Additionally, CCPI has good bioavailability and pharmacokinetic properties, making it suitable for in vivo experiments.
However, one of the limitations of CCPI is its potential toxicity. CCPI has been shown to induce liver toxicity in animal models, which may limit its clinical use. Further research is needed to determine the safety and efficacy of CCPI in humans.
Direcciones Futuras
There are several future directions for research on CCPI. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Another area of interest is the development of CCPI analogs with improved selectivity and reduced toxicity. Additionally, further research is needed to understand the mechanism of action of CCPI and its potential applications in other disease areas, such as inflammation and viral infections.
Conclusion
In conclusion, CCPI is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CCPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Future research on CCPI may lead to the development of new and improved therapies for cancer, inflammation, and viral infections.
Métodos De Síntesis
CCPI can be synthesized through a multistep process involving the reaction of 4-chlorobenzonitrile with isopropylamine to form 4-chlorophenylisopropylamine. This intermediate is then reacted with 4-pyridinecarboxaldehyde to form CCPI. The synthesis of CCPI has been optimized to yield high purity and good yields.
Aplicaciones Científicas De Investigación
- ND4, uno de los derivados de este compuesto, ha sido identificado como un potente candidato a inhibidor contra Enterococcus faecalis. Este hallazgo sugiere su posible uso en la lucha contra infecciones bacterianas .
- Los derivados de nicotinamida, incluido este compuesto, se han investigado durante más de 50 años. La nicotinamida, también conocida como vitamina B3, es un componente del dinucleótido de adenina y nicotinamida (NAD). Tiene diversas aplicaciones, incluidas propiedades antibacterianas, antimicrobianas, antifúngicas, anti-VIH y antipesticidas. Además, se está estudiando para prevenir la diabetes tipo I .
- La nicotinamida y sus derivados tienen aplicaciones cosméticas, como anti-caspa, anti-picazón, promoción del crecimiento del cabello, prevención de canas y mejora de la elasticidad del cabello. También se están explorando para tratar el acné, las líneas finas y las manchas de la edad .
- Si bien no se menciona directamente para este compuesto específico, se han estudiado derivados relacionados de la nicotinamida por su actividad antiviral. La investigación adicional podría explorar su potencial para inhibir infecciones virales .
- Los investigadores han sintetizado y caracterizado este compuesto utilizando técnicas espectrales (IR, 1H-RMN, 13C-RMN y MS). Sus propiedades de optimización y electrónicas se han investigado computacionalmente. Estos estudios contribuyen a nuestra comprensión de la reactividad química y las relaciones estructura-actividad .
Actividad Antibacteriana
Aplicaciones Biológicas
Usos Cosméticos y Dermatológicos
Investigación Antiviral
Síntesis Química y Química Orgánica
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-propan-2-ylpyridine-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c1-11(2)18-15(12-7-9-17-10-8-12)19-14-5-3-13(16)4-6-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAFXVCVHBMTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2394728.png)
![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)


![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)



![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)


